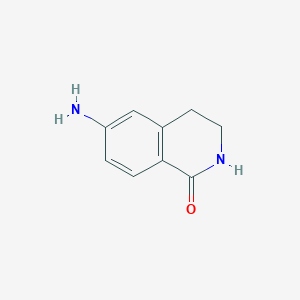

6-amino-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

2D Structure

Properties

IUPAC Name |

6-amino-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLAULBAJZJPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650590 | |

| Record name | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-00-0 | |

| Record name | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 6-Amino-3,4-dihydroisoquinolin-1(2H)-one as a Core Scaffold for PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-00-0) is a pivotal heterocyclic building block in the design and synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Its rigid, tricyclic-like core serves as a versatile scaffold for the development of novel therapeutics targeting cancers with deficiencies in DNA damage repair pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthetic pathway to a potent PARP inhibitor, and the associated biological activity. The methodologies for key experiments are presented to enable replication and further investigation by researchers in the field.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a clinically validated strategy for the treatment of various cancers, especially those harboring mutations in BRCA1/2 genes. The core principle behind the efficacy of PARP inhibitors lies in the concept of synthetic lethality, where the combination of two non-lethal defects (in this case, impaired homologous recombination repair and PARP inhibition) leads to cell death.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in the design of PARP inhibitors. Its constrained conformation mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind effectively to the catalytic domain of PARP enzymes. The 6-amino functional group on this scaffold provides a key attachment point for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

This whitepaper will focus on the journey of this compound from a chemical intermediate to a key component of a biologically active PARP inhibitor, providing researchers with the necessary technical details to leverage this scaffold in their drug discovery programs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 22246-00-0 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | 6-amino-3,4-dihydro-2H-isoquinolin-1-one | [2] |

| Appearance | Not Available | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available | [1] |

Synthesis of a PARP Inhibitor from this compound

General Synthetic Scheme

The overall synthetic approach involves a two-step process:

-

Acylation of the 6-amino group of this compound with a suitable acid chloride or activated carboxylic acid.

-

Coupling/Cyclization to introduce the desired R-group, which is crucial for interacting with the PARP active site.

A conceptual workflow for this process is illustrated below.

Caption: A conceptual workflow for the synthesis and biological evaluation of a PARP inhibitor starting from this compound.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on the specific R-group being introduced.

Step 1: Synthesis of 6-Acylamino-3,4-dihydroisoquinolin-1(2H)-one (Intermediate)

-

To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

-

Slowly add a solution of the desired acid chloride (R-COCl, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-acylamino intermediate.

Step 2: Synthesis of the Final PARP Inhibitor

The subsequent steps are highly dependent on the nature of the desired final product. For instance, if the R-group contains a reactive handle, it can be used for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional functionalities designed to interact with the PARP active site.

General Protocol for a Suzuki Coupling (Illustrative):

-

Combine the 6-acylamino intermediate (if it contains a suitable leaving group like a halide, 1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the final PARP inhibitor.

Biological Activity and Quantitative Data

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent inhibitory activity against PARP-1 and PARP-2. The biological activity is typically assessed through in vitro enzymatic assays and cell-based proliferation assays.

PARP1/2 Enzymatic Assay

Protocol:

-

The inhibitory activity against PARP-1 and PARP-2 can be determined using a commercially available colorimetric or chemiluminescent assay kit.

-

Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate, activated DNA, and biotinylated NAD+.

-

The synthesized inhibitor is added at various concentrations.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The amount of incorporated biotinylated PAR on the histone is detected using a streptavidin-horseradish peroxidase conjugate and a suitable substrate.

-

The signal is read on a plate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]

Cell-Based Proliferation Assay

Protocol:

-

BRCA-deficient cancer cell lines (e.g., HCC1937, CAPAN-1) and their corresponding wild-type counterparts are seeded in 96-well plates.[4]

-

After 24 hours, the cells are treated with serial dilutions of the synthesized PARP inhibitor.

-

The cells are incubated for an additional 72-96 hours.

-

Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

-

The IC₅₀ values are determined by plotting the percentage of cell viability against the inhibitor concentration.[4]

Quantitative Data for Representative Analogs

The following table summarizes representative IC₅₀ values for PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, as reported in the literature. It is important to note that these are for analogs and not directly from the 6-amino starting material, but they illustrate the potential of this core structure.

| Compound ID | Modification on Core | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |

| Analog 1 | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 156 | 70.1 | [3] |

| Analog 2 | Pyridopyridazinone isostere | 36 | Not Reported | [5] |

| Analog 3 | Thieno[3,4-d]imidazole-4-carboxamide | Varies (e.g., 16l) | Not Reported | [4] |

PARP Signaling Pathway and Mechanism of Action

PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units to form long, branched poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

PARP inhibitors based on the this compound scaffold act as competitive inhibitors, binding to the nicotinamide-binding pocket of the PARP catalytic domain. This prevents the synthesis of PAR chains, thereby stalling the repair of SSBs. In normal cells, these unrepaired SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these SSBs are converted to toxic double-strand breaks, leading to genomic instability and ultimately, cell death.

Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel PARP inhibitors. Its structural features provide a solid foundation for the development of potent and selective drug candidates. The synthetic and biological testing protocols outlined in this whitepaper offer a framework for researchers to explore the potential of this scaffold further. As the field of targeted cancer therapy continues to evolve, the strategic use of such core structures will be instrumental in the discovery of the next generation of life-saving medicines.

References

- 1. This compound [srdpharma.com]

- 2. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly targeting neurological disorders and cancer. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its role as a scaffold for potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and as ligands for the dopamine D3 receptor. While experimental data for some specific physicochemical properties are not extensively available in the public domain, this guide compiles the most relevant computed data and provides context for its application in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of data from various sources, including commercial suppliers and public databases, is presented below. It is important to note that some of the quantitative data are computed rather than experimentally determined.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 22246-00-0 | SRD Pharma, ChemicalBook, PubChem[1][2][3] |

| Molecular Formula | C₉H₁₀N₂O | SRD Pharma, PubChem[1][2] |

| Molecular Weight | 162.19 g/mol | SRD Pharma, PubChem[1][2] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| logP (computed) | 0.6 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general synthetic approach can be inferred from methods used for analogous isoquinolinone derivatives. A common route involves the cyclization of a substituted phenethylamine derivative.

General Experimental Protocol for Synthesis

A plausible synthetic route, based on established chemical principles for similar structures, is the cyclization of a suitably substituted 2-(2-aminoethyl)benzoic acid derivative. The synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported, often involving multi-step reactions.[5][6] For the 6-amino substituted title compound, a potential precursor would be 2-(2-aminoethyl)-5-nitrobenzoic acid, where the nitro group can be subsequently reduced to the amine.

Workflow for a potential synthesis:

Caption: A generalized workflow for the synthesis and characterization of this compound.

Characterization Methods

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the aromatic and aliphatic protons and carbons, as well as the amino and amide functionalities. ChemicalBook provides access to ¹H NMR data for a structurally similar compound, 6-amino-3,4-dihydro-1H-quinolin-2-one.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.[5][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the lactam.

Biological Activity and Signaling Pathways

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a recognized pharmacophore in modern drug discovery, with derivatives showing a range of biological activities. This compound is a key building block in the development of therapeutic agents, particularly in the fields of oncology and neurology.[9]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[10] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP can lead to synthetic lethality and cell death. The isoquinolinone core is a common feature in many PARP inhibitors. The structure-activity relationship (SAR) studies of various isoquinolinone derivatives have demonstrated their potential as potent PARP-1 inhibitors.[11][12]

Caption: The role of the this compound scaffold in PARP inhibition leading to cancer cell apoptosis.

Dopamine D3 Receptor Ligands

This compound is utilized as an intermediate in the synthesis of benzolactams that act as dopamine D3 receptor ligands.[2][3] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is a target for therapeutic intervention in conditions like schizophrenia, substance abuse, and Parkinson's disease. Derivatives of the tetrahydroisoquinoline scaffold, closely related to the title compound, have been shown to be potent and selective D3 receptor antagonists.[13][14][15]

Caption: A simplified signaling pathway for the dopamine D3 receptor and the antagonistic action of ligands derived from the this compound scaffold.

Conclusion

This compound is a valuable molecular scaffold with significant potential in drug discovery. While a complete experimental profile of its physicochemical properties is not yet publicly available, its established role as a precursor for potent PARP inhibitors and dopamine D3 receptor ligands underscores its importance. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted and could lead to the development of novel therapeutics for a range of diseases.

References

- 1. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [srdpharma.com]

- 3. 6-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-00-0 [chemicalbook.com]

- 4. This compound | 22246-00-0 [sigmaaldrich.com]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE(22246-13-5) 1H NMR spectrum [chemicalbook.com]

- 8. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-amino-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of 6-amino-3,4-dihydroisoquinolin-1(2H)-one. This compound is a key heterocyclic building block, primarily recognized for its role as a crucial intermediate in the development of selective dopamine D3 receptor ligands, which are of significant interest in the treatment of various neurological and psychiatric disorders. This document consolidates available data on its chemical identity, spectroscopic properties, and synthesis methodologies.

Molecular Structure and Chemical Identity

This compound is a bicyclic aromatic amine and lactam. The core structure consists of a dihydrogenated isoquinoline ring system with an amine substituent at the 6-position and a carbonyl group at the 1-position.

| Identifier | Value |

| IUPAC Name | 6-amino-3,4-dihydro-2H-isoquinolin-1-one[1] |

| CAS Number | 22246-00-0[1] |

| Molecular Formula | C₉H₁₀N₂O[1] |

| Molecular Weight | 162.19 g/mol [1] |

| Canonical SMILES | C1C2=CC(=C(C=C2)N)C(=O)N1 |

| InChI | InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12)[1] |

| InChIKey | DVLAULBAJZJPJS-UHFFFAOYSA-N[1] |

Spectroscopic and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydroisoquinoline core, and the amine and amide protons. The aromatic protons would appear in the downfield region, with their splitting patterns dictated by their positions on the benzene ring. The two methylene groups (-CH₂-CH₂-) would likely present as triplets in the aliphatic region. The amine (-NH₂) protons would likely appear as a broad singlet, and the amide (-NH-) proton would also be a singlet, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon would have the most downfield chemical shift (typically >160 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the amino group showing a characteristic upfield shift compared to the others. The two methylene carbons would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule:

-

N-H stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.

-

N-H stretching: A band for the secondary amide (-NH-) around 3200-3400 cm⁻¹.

-

C=O stretching: A strong absorption band for the amide carbonyl group around 1650-1680 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 162. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and subsequent cleavages of the heterocyclic ring.

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common and logical synthetic route involves a two-step process starting from the corresponding 3,4-dihydroisoquinolin-1(2H)-one: nitration followed by reduction.

General Experimental Workflow

Caption: General synthesis workflow for this compound.

Step 1: Nitration of 3,4-dihydroisoquinolin-1(2H)-one

Methodology:

-

3,4-dihydroisoquinolin-1(2H)-one is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to 0-5 °C.

-

A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to allow for complete nitration.

-

The reaction is then quenched by pouring it over ice, leading to the precipitation of the nitro derivative.

-

The solid product, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one

Methodology (Catalytic Hydrogenation):

-

The 6-nitro-3,4-dihydroisoquinolin-1(2H)-one is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[2]

-

The mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus at a set pressure.[2]

-

The reaction is monitored until the consumption of hydrogen ceases, indicating the completion of the reduction.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Alternative Reduction Methodology (Metal/Acid):

-

The nitro compound is suspended in a strong acid, such as concentrated hydrochloric acid.

-

A reducing metal, such as tin(II) chloride (SnCl₂) or iron powder, is added portion-wise.

-

The reaction mixture is heated to facilitate the reduction.

-

After the reaction is complete, the mixture is cooled and basified to precipitate the amine product.

-

The product is then extracted with an organic solvent, and the solvent is evaporated to yield the desired amine.

Biological Activity and Applications

The primary significance of this compound in the scientific literature is as a versatile intermediate for the synthesis of more complex molecules with defined biological activities.

Intermediate for Dopamine D3 Receptor Ligands

This compound serves as a key building block for the synthesis of benzolactams that act as potent and selective ligands for the dopamine D3 receptor. The dopamine D3 receptor is a target of considerable interest for the development of therapeutics for conditions such as schizophrenia, substance abuse, and Parkinson's disease. The amino group at the 6-position provides a convenient handle for further chemical modifications and the attachment of various pharmacophoric elements required for high-affinity binding to the D3 receptor.

Dopamine Receptor Signaling

While the direct interaction of this compound with dopamine receptors is not well-documented, the ligands synthesized from it modulate dopamine signaling pathways. Dopamine receptors are G-protein coupled receptors (GPCRs). The D3 receptor, in particular, is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Simplified Dopamine D3 receptor signaling pathway.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the field of medicinal chemistry. Its structural features make it an ideal precursor for the development of selective dopamine D3 receptor ligands. While its intrinsic biological activity is not extensively studied, its role as a key intermediate underscores its importance in the ongoing research and development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and primary application for researchers and drug development professionals.

References

An In-depth Technical Guide on the Biological Activity of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-3,4-dihydroisoquinolin-1(2H)-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its role as a scaffold for potent and selective dopamine D3 receptor ligands and its potential, though less directly substantiated, as a modulator of Poly (ADP-ribose) polymerase (PARP) activity. This document summarizes key quantitative data for relevant derivatives, details essential experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. The addition of an amino group at the 6-position enhances the molecule's synthetic utility, making this compound a valuable starting material for the development of novel therapeutics, particularly in the fields of neuroscience and oncology.[1] This guide will delve into the two primary areas of biological investigation related to this compound: its established role in the synthesis of dopamine D3 receptor ligands and the inferred potential for PARP inhibition based on the activity of the broader isoquinolinone class.

Biological Activities

Dopamine D3 Receptor Ligands

This compound is a key intermediate in the synthesis of benzolactams that act as ligands for the dopamine D3 receptor.[2][3] The D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation. Consequently, it is a significant target for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.

Table 1: Binding Affinities of Selected Dopamine D3 Receptor Ligands

| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) | Reference |

| HY-3-24 | 0.67 ± 0.11 | 86.7 ± 11.9 | ~129 | [4] |

| PD128907 | 7.65 ± 1.15 | - | - | [4] |

| (+)-PHNO | 1.72 ± 0.46 | - | - | [4] |

| Quinpirole | 63.8 ± 28.5 | - | - | [4] |

| Raclopride | 2.51 ± 0.9 | - | - | [4] |

| Eticlopride | 0.25 ± 0.02 | - | - | [4] |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative | < 20 | - | 200-1000 | [5] |

| VK4-416 | 6.84 | 11,400 | ~1667 | [5] |

Note: The compounds listed are derivatives or structurally related compounds, not this compound itself.

PARP Inhibition

The isoquinolinone scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While direct evidence for PARP inhibition by this compound is lacking, numerous derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent PARP inhibitory activity.

The following table presents the half-maximal inhibitory concentrations (IC50) for several isoquinolinone-based PARP-1 inhibitors. This data provides a valuable reference for the potential of this compound as a starting point for the design of novel PARP inhibitors.

Table 2: PARP-1 Inhibitory Activity of Selected Isoquinolinone Derivatives

| Compound | PARP-1 IC50 (µM) | Reference |

| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | 0.45 ± 0.1 | [6] |

| 5-hydroxy TIQ-A derivative | 0.39 ± 0.19 | [6] |

| 5-methoxy TIQ-A derivative | 0.21 ± 0.12 | [6] |

| DPQ | 2.2 ± 0.5 | [6] |

| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 0.156 (PARP1), 0.0701 (PARP2) | [7][8] |

Note: The compounds listed are derivatives of the broader isoquinolinone class and not this compound itself.

Experimental Protocols

Dopamine D3 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the dopamine D3 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA.

-

Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.

-

Non-specific binding control: 10 µM haloperidol or another suitable competitor.

-

Test compound (e.g., a derivative of this compound).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest transfected HEK293 cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or a polytron.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

A range of concentrations of the test compound.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory activity of a compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme.

-

Histone-coated 96-well plate.

-

Activated DNA (e.g., sonicated calf thymus DNA).

-

NAD+ (substrate).

-

Biotinylated NAD+.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 200 µM DTT).

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 2 M H2SO4).

-

Test compound (e.g., a derivative of this compound).

-

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Assay Setup:

-

Add assay buffer to the wells of the histone-coated plate.

-

Add a fixed concentration of activated DNA.

-

Add a range of concentrations of the test compound.

-

Add a mixture of NAD+ and biotinylated NAD+.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the PARP-1 enzyme to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

-

Wash the plate again three times.

-

Add the HRP substrate and incubate until a color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percent inhibition as a function of the log concentration of the test compound.

-

Determine the IC50 value.

-

Signaling Pathways and Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases.

Caption: Dopamine D3 Receptor Signaling Pathway.

PARP-1 Signaling in DNA Single-Strand Break Repair

Poly (ADP-ribose) polymerase-1 (PARP-1) plays a critical role in the repair of DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP-1 binds to the damaged site and becomes catalytically activated. It then utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage, facilitating the repair process. PARP inhibitors block the catalytic activity of PARP-1, preventing the synthesis of PAR and trapping PARP-1 on the DNA, which can lead to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficient homologous recombination repair pathways.

Caption: PARP-1 Signaling in Single-Strand Break Repair.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of a compound like this compound or its derivatives.

Caption: General Experimental Workflow.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its established role as a precursor for potent and selective dopamine D3 receptor ligands highlights its potential for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, the well-documented PARP inhibitory activity of the broader isoquinolinone class suggests that derivatives of this compound could be promising candidates for anticancer drug discovery. This technical guide provides a foundation of current knowledge, experimental methodologies, and an understanding of the relevant signaling pathways to aid researchers in the further exploration and development of this promising chemical entity. Future studies should focus on the direct in vitro evaluation of this compound to quantify its intrinsic biological activity and to guide the rational design of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [srdpharma.com]

- 3. 6-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-00-0 [chemicalbook.com]

- 4. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives as Potent PARP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-3,4-dihydroisoquinolin-1(2H)-one core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth overview of this heterocyclic compound and its derivatives, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. This document details the synthesis, biological activity, and mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a versatile bicyclic lactam that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its unique structural features, including the presence of an amino group and a lactam ring, make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this core have shown potential in treating neurological disorders and various cancers.[3] A particularly significant application of this scaffold is in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in the DNA damage response, such as those with BRCA1/2 mutations.

Chemical Properties of the Core Structure:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O | [4] |

| Molecular Weight | 162.19 g/mol | [4] |

| IUPAC Name | 6-amino-3,4-dihydro-2H-isoquinolin-1-one | [4] |

| CAS Number | 22246-00-0 | [4] |

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold often involves multi-step reaction sequences. A common strategy for creating potent PARP inhibitors is the introduction of a carboxamide moiety at the C4 position, leading to the formation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[5][6][7]

General Synthetic Approach: The Castagnoli-Cushman Reaction

A key transformation in the synthesis of these derivatives is the Castagnoli-Cushman reaction.[8][9] This reaction allows for the construction of the 3,4-dihydroisoquinolin-1-one ring system from homophthalic anhydrides and imines or their equivalents.

Below is a generalized workflow for the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

Caption: Synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide

The following protocol is adapted from the synthesis of novel quinoxaline-based PARP-1 inhibitors and can be conceptually applied to the isoquinolinone scaffold.[10]

Step 1: Synthesis of the Carboxylic Acid Intermediate

A mixture of a substituted homophthalic anhydride (1 equivalent) and a suitable imine precursor (e.g., a 1,3,5-triazinane, 1.1 equivalents) in a high-boiling solvent such as toluene is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

Step 2: Amide Coupling

To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents) are added. The mixture is stirred at room temperature for 15 minutes. The desired amine (1.1 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with an organic solvent, washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative.

Biological Activity and Quantitative Data

Derivatives of this compound have demonstrated potent inhibitory activity against PARP enzymes, particularly PARP-1 and PARP-2. The following tables summarize the in vitro inhibitory activity of selected isoquinolinone derivatives.

Table 1: PARP-1 and PARP-2 Inhibitory Activity of Selected Isoquinolinone Derivatives

| Compound ID | R Group | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-1/PARP-2) | Reference |

| Olaparib | (Reference) | 1-5 | 1-2 | ~1-2.5 | [11] |

| Rucaparib | (Reference) | ~1.4 | ~0.2-0.3 | ~0.07-0.15 | [11] |

| Talazoparib | (Reference) | ~0.6 | ~0.2 | ~0.3 | [11] |

| Niraparib | (Reference) | 2-4 | 2-4 | ~1 | [11] |

| Veliparib | (Reference) | 2-5 | 2-4 | ~1 | [11] |

| 5-Benzamidoisoquinolin-1-one | 5-Benzamido | 13,900 | 1,500 | 9.3 | [12] |

| 5-Benzoyloxyisoquinolin-1(2H)-one | 5-Benzoyloxy | 9,000 | 150 | 60 | [12] |

| UPF 1069 | (Isoquinolinone derivative) | 100 | 1,000 | 0.1 | [12] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Mechanism of Action: PARP Inhibition and the DNA Damage Response

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][13] When a DNA single-strand break occurs, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[14][15] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[14]

PARP inhibitors, including derivatives of this compound, act as competitive inhibitors of NAD+, the substrate for PARP.[16] By blocking the catalytic activity of PARP, these inhibitors prevent the formation of PAR chains.[15] This has two major consequences:

-

Inhibition of SSB Repair: The recruitment of the DNA repair machinery is hampered, leading to the accumulation of unrepaired SSBs.[17]

-

PARP Trapping: The inhibited PARP enzyme remains bound to the DNA, forming a cytotoxic PARP-DNA complex.[14]

During DNA replication, these unresolved SSBs and trapped PARP-DNA complexes are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality .[16][17]

Signaling Pathway of PARP-mediated DNA Repair and Inhibition

The following diagram illustrates the central role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors.

Caption: PARP-mediated DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

In Vitro PARP-1 Enzymatic Assay (Colorimetric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP-1.

Materials:

-

Recombinant Human PARP-1 Enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Streptavidin-HRP

-

TMB Substrate

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Olaparib)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme.

-

Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control.

-

Initiation of Reaction: Start the reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 30 minutes.

-

Signal Measurement: Wash the plate again and add TMB substrate. After a 15-30 minute incubation in the dark, add the stop solution. Read the absorbance at 450 nm on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PARP Activity Assay (ELISA)

This protocol measures the level of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.

Materials:

-

Cancer cell line (e.g., HeLa or a relevant BRCA-deficient line)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H₂O₂)

-

Test compounds

-

Lysis buffer

-

Anti-PAR primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.

-

DNA Damage Induction: Induce DNA damage by adding H₂O₂ for 10 minutes.

-

Cell Lysis: Wash the cells with PBS and then lyse them with the provided lysis buffer.

-

ELISA:

-

Coat a new 96-well plate with the cell lysates.

-

Block the wells to prevent non-specific binding.

-

Add the anti-PAR primary antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add the TMB substrate.

-

-

Signal Measurement: Add the stop solution and read the absorbance at 450 nm.

-

Data Analysis: Determine the concentration of the test compound that inhibits PAR formation by 50% (IC₅₀).

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent PARP inhibitors. The derivatives, particularly the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have shown promising in vitro activity and favorable drug-like properties. The mechanism of action, centered on the principle of synthetic lethality, provides a clear rationale for their use in cancers with homologous recombination deficiencies.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for PARP-1 over PARP-2, or vice versa, to potentially reduce off-target effects and better understand the specific roles of each enzyme.[4][12]

-

Overcoming Resistance: Investigating the mechanisms of resistance to PARP inhibitors and designing next-generation compounds that can overcome these challenges.

-

Combination Therapies: Exploring the synergistic effects of these derivatives with other anticancer agents, including chemotherapy, radiotherapy, and immunotherapy.

-

Expanding Therapeutic Applications: Investigating the potential of these compounds in other diseases where PARP activity is implicated, such as inflammatory conditions and neurodegenerative disorders.

This technical guide provides a comprehensive foundation for researchers and drug development professionals working with this compound and its derivatives, highlighting their significant potential in the field of targeted cancer therapy.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [srdpharma.com]

- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]

- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

The Role of 6-Amino-3,4-dihydroisoquinolin-1(2H)-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of biologically active compounds. The introduction of an amino group at the 6-position significantly enhances the molecule's utility as a versatile intermediate for the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the role of 6-amino-3,4-dihydroisoquinolin-1(2H)-one in drug discovery, with a particular focus on its application as a key building block for dopamine D3 receptor ligands and the broader context of the scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines synthetic strategies, presents quantitative biological data for representative derivatives, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Foundation for Drug Discovery

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a bicyclic lactam that has garnered significant attention from medicinal chemists. Its rigid structure and synthetic tractability make it an ideal starting point for the development of small molecule inhibitors and receptor ligands. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology and neurodegenerative diseases.

This compound: A Key Intermediate

The strategic placement of an amino group at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one core transforms the molecule into a highly valuable intermediate. This amino group serves as a chemical handle for the introduction of various pharmacophoric elements, enabling the systematic exploration of structure-activity relationships (SAR). Notably, this compound is a documented precursor for the synthesis of benzolactams designed as dopamine D3 receptor ligands[1].

Synthesis of this compound and Derivatives

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold and its 6-amino derivative can be achieved through several established synthetic routes.

Synthesis of the Core Scaffold

A prevalent method for the construction of the 3,4-dihydroisoquinolin-1(2H)-one core is the Castagnoli–Cushman reaction[2][3]. This multicomponent reaction offers an efficient pathway to substituted 1,2,3,4-tetrahydroisoquinolines, which can be further oxidized to the desired dihydroisoquinolinone.

Introduction of the 6-Amino Group

A common strategy for introducing an amino group onto an aromatic ring is through the nitration of the parent compound followed by reduction of the nitro group.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is based on general organic chemistry principles for nitration and reduction of aromatic compounds.

Step 1: Nitration of 3,4-dihydroisoquinolin-1(2H)-one

-

To a stirred solution of 3,4-dihydroisoquinolin-1(2H)-one in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude 6-nitro-3,4-dihydroisoquinolin-1(2H)-one.

-

Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one

-

Dissolve the 6-nitro-3,4-dihydroisoquinolin-1(2H)-one in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder in the presence of acetic acid, or tin(II) chloride in hydrochloric acid.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter to remove any solids, and neutralize the filtrate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Purify the product by column chromatography or recrystallization as needed.

Synthesis of this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of compounds targeting various biological systems.

Dopamine D3 Receptor Ligands

The dopamine D3 receptor is a G-protein coupled receptor primarily expressed in the limbic regions of the brain and is implicated in motivation, cognition, and emotion. It is a significant target for the treatment of neuropsychiatric disorders, including substance abuse and schizophrenia. This compound serves as a key intermediate in the synthesis of benzolactam derivatives that act as dopamine D3 receptor ligands[1]. The amino group provides a convenient point for the attachment of linker and pharmacophore moieties that interact with the receptor binding pocket.

Workflow from intermediate to therapeutic effect.

Experimental Protocol: Dopamine D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.

Materials:

-

Membrane preparations from cells stably expressing human recombinant dopamine D3 receptors.

-

Radioligand (e.g., [³H]Spiperone).

-

Unlabeled ligand for non-specific binding (e.g., Haloperidol).

-

Test compounds (dissolved in DMSO).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter and cocktail.

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of an unlabeled ligand.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

PARP Inhibitors

References

- 1. This compound [srdpharma.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatile Building Block: A Deep Dive into 6-Amino-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast array of molecular scaffolds. Among these, the 3,4-dihydroisoquinolin-1(2H)-one core has emerged as a privileged structure, forming the backbone of numerous biologically active compounds. This in-depth technical guide focuses on a key derivative of this scaffold: 6-amino-3,4-dihydroisoquinolin-1(2H)-one . This document will serve as a comprehensive resource, detailing its synthesis, reactivity as a versatile building block, and its application in the development of targeted therapeutics, particularly as dopamine D3 receptor ligands and PARP inhibitors.

Physicochemical Properties

Before delving into the synthetic and application-oriented aspects, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 22246-00-0 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step for its utilization as a building block. A common and effective strategy involves a two-step process: the synthesis of the corresponding 6-nitro derivative followed by its reduction to the desired 6-amino compound.

Synthesis of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one

To prepare the 6-nitro derivative, one would theoretically start with 4-nitrohomophthalic anhydride and a suitable imine precursor. The general experimental procedure is as follows:

Experimental Protocol: Castagnoli–Cushman Reaction (General) [1]

-

A solution of the appropriate homophthalic anhydride (1.0 eq.) in dry toluene is prepared in a round-bottom flask equipped with a condenser.

-

The corresponding imine (1.0 eq.) is added to the solution.

-

The reaction mixture is stirred and refluxed for a specified time (typically several hours), with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by vacuum filtration and washed with a suitable solvent (e.g., cold toluene or ethanol).

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetonitrile).

The following diagram illustrates the general workflow for the synthesis of the 6-amino core scaffold.

Caption: Synthetic workflow for this compound.

Reduction of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reagents can be employed for this purpose, with iron powder in acetic acid being a common and effective choice.[3]

Experimental Protocol: Nitro Group Reduction [3]

-

The 6-nitro-3,4-dihydroisoquinolin-1(2H)-one is dissolved in a suitable solvent, such as acetic acid.

-

Iron powder is added to the solution in excess.

-

The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered to remove the iron salts.

-

The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Reactions of this compound as a Building Block

The primary amino group on the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecules.

Acylation to Form Amides

The amino group can readily undergo acylation with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. Amide bond formation is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate this reaction with carboxylic acids.[4][5][6]

Experimental Protocol: Amide Coupling (General) [4]

-

To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM) are added a coupling reagent (e.g., EDC, HATU) and an activating agent (e.g., HOBt).

-

A base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to the mixture.

-

This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature until completion.

-

The reaction mixture is typically diluted with water and extracted with an organic solvent.

-

The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic phase is then dried, filtered, and concentrated. The crude product is purified by chromatography.

Sulfonylation to Form Sulfonamides

Reacting the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.[7][8][9][10]

Experimental Protocol: Sulfonamide Synthesis (General)

-

This compound (1.0 eq.) is dissolved in a suitable solvent such as pyridine or dichloromethane.

-

The desired sulfonyl chloride (1.0-1.2 eq.) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent, and the organic layer is washed with dilute acid and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by chromatography or recrystallization.

The following diagram illustrates the key reactions of the 6-amino group.

Caption: Key derivatization reactions of the 6-amino group.

Applications in Drug Discovery

The this compound scaffold has been identified as a valuable starting material for the synthesis of compounds targeting specific biological pathways implicated in various diseases.

Dopamine D3 Receptor Ligands

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a known pharmacophore for dopamine D3 receptor ligands.[11] Derivatives of this scaffold have been synthesized and evaluated for their binding affinity to dopamine receptors. While specific data for derivatives of this compound are not detailed in the provided search results, related tetrahydroisoquinoline analogs have shown promise. For instance, a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives displayed strong affinity for the D3 receptor with good selectivity.[12][13][14][15] This suggests that the this compound core is a promising starting point for the development of novel D3 receptor ligands, which are of interest for the treatment of neurological and psychiatric disorders.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for the development of novel PARP inhibitors.[16] Although a direct synthetic link from this compound to a potent PARP inhibitor is not explicitly detailed in the provided search results, the general scaffold is of significant interest in this area. For example, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed and synthesized as PARP inhibitors, with some compounds showing favorable ADME characteristics compared to the approved drug Olaparib.[16] The amino group at the 6-position offers a strategic point for modification to optimize binding to the PARP active site and to fine-tune the physicochemical properties of the inhibitor.

The following diagram depicts the logical relationship of this building block to its potential therapeutic applications.

Caption: Application workflow from building block to potential therapies.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in drug discovery. Its straightforward, albeit multi-step, synthesis provides access to a scaffold that can be readily functionalized through its primary amino group. The demonstrated utility of the broader 3,4-dihydroisoquinolin-1(2H)-one class in developing potent and selective dopamine D3 receptor ligands and PARP inhibitors highlights the promise of this specific amino-substituted derivative. Further exploration of the chemical space around this core structure is warranted and is expected to yield novel therapeutic candidates for a range of diseases. This guide provides a foundational resource for researchers embarking on such endeavors.

References

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound [srdpharma.com]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

- 16. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 6-Amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth analysis of the key molecular targets for derivatives of this core, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Core Therapeutic Targets and Quantitative Data

Derivatives of the this compound core have shown promising activity against several key therapeutic targets, primarily in the fields of oncology and neurology. The most prominent of these are the Poly(ADP-ribose) polymerase (PARP) family of enzymes, Tankyrase (TNKS) 1 and 2, and the Dopamine D3 receptor.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3,4-dihydroisoquinolin-1-one scaffold is a recognized pharmacophore for the design of PARP inhibitors, which are critical in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

| Compound/Derivative | Target | IC50 (nM) | Selectivity | Reference |

| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | PARP1 | 156 | PARP2/PARP1 ≈ 0.45 | [1] |

| PARP2 | 70.1 | [1] | ||

| 5-Benzoyloxyisoquinolin-1(2H)-one | PARP1/PARP2 | - | 60-fold for PARP2 | [2] |

Tankyrase (TNKS) 1 & 2 Inhibition

Tankyrases are members of the PARP family involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Compound 11c (an isoquinolin-1(2H)-one derivative) | TNKS1 | 0.009 | [3] |

| TNKS2 | 0.003 | [3] |

Dopamine D3 Receptor Ligands

The this compound core serves as a valuable intermediate in the synthesis of benzolactams that act as ligands for the Dopamine D3 receptor, a target for neurological and psychiatric disorders.[4] Research on structurally related tetrahydroisoquinoline derivatives provides strong evidence for the potential of this scaffold.

| Compound/Derivative | Target | Ki (nM) | Selectivity | Reference |

| 4-Fluorophenyl analogue of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | Dopamine D3 Receptor | 4.4 | High selectivity over D1 and D2 receptors | [5] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with the therapeutic targets of this compound derivatives is crucial for rational drug design and development.

PARP Inhibition and DNA Damage Repair

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. This concept, known as synthetic lethality, results in selective cancer cell death.

Caption: PARP Inhibition Pathway in HR-Deficient Cancer Cells.

Tankyrase Inhibition and Wnt/β-catenin Signaling